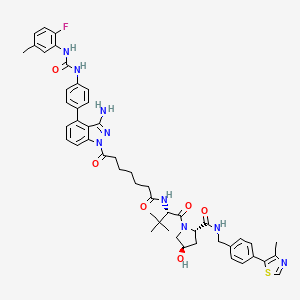
PROTAC VEGFR-2 degrader-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC VEGFR-2 degrader-2 is a compound designed to target and degrade the vascular endothelial growth factor receptor-2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. By degrading VEGFR-2, this compound aims to inhibit angiogenesis, which is a key factor in the growth and spread of tumors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC VEGFR-2 degrader-2 involves a series of chemical reactions that link a ligand for VEGFR-2 to a ligand for an E3 ubiquitin ligase via a linker. The process typically includes:
Ligand Synthesis: The ligands for VEGFR-2 and the E3 ubiquitin ligase are synthesized separately.
Linker Attachment: A linker molecule is attached to one of the ligands.
Conjugation: The other ligand is then attached to the linker, forming the final PROTAC molecule.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
化学反应分析
Types of Reactions: PROTAC VEGFR-2 degrader-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s stability.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives of the compound, while reduction may yield reduced forms .
科学研究应用
PROTAC VEGFR-2 degrader-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of VEGFR-2 and its effects on angiogenesis.
Biology: Helps in understanding the role of VEGFR-2 in various biological processes.
Medicine: Investigated for its potential in cancer therapy by inhibiting tumor growth and metastasis.
Industry: Used in the development of new therapeutic agents targeting VEGFR-2.
作用机制
The mechanism of action of PROTAC VEGFR-2 degrader-2 involves the formation of a ternary complex between the target protein (VEGFR-2), the PROTAC molecule, and an E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin to VEGFR-2, marking it for degradation by the proteasome. The degradation of VEGFR-2 leads to the inhibition of angiogenesis, thereby preventing tumor growth and spread .
相似化合物的比较
PROTAC VEGFR-2 degrader-1: Another degrader targeting VEGFR-2 but with different ligands and linker.
PROTAC VEGFR-1 degrader: Targets VEGFR-1, another receptor involved in angiogenesis.
PROTAC FGFR-1 degrader: Targets fibroblast growth factor receptor-1, involved in similar pathways.
Uniqueness: PROTAC VEGFR-2 degrader-2 is unique due to its specific design to target VEGFR-2 with minimal inhibition of the receptor’s activity. This specificity allows for targeted degradation without affecting other proteins, making it a valuable tool in research and potential therapeutic applications .
属性
分子式 |
C50H56FN9O6S |
|---|---|
分子量 |
930.1 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2S)-2-[[7-[3-amino-4-[4-[(2-fluoro-5-methylphenyl)carbamoylamino]phenyl]indazol-1-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H56FN9O6S/c1-29-14-23-37(51)38(24-29)56-49(66)55-34-21-19-32(20-22-34)36-10-9-11-39-43(36)46(52)58-60(39)42(63)13-8-6-7-12-41(62)57-45(50(3,4)5)48(65)59-27-35(61)25-40(59)47(64)53-26-31-15-17-33(18-16-31)44-30(2)54-28-67-44/h9-11,14-24,28,35,40,45,61H,6-8,12-13,25-27H2,1-5H3,(H2,52,58)(H,53,64)(H,57,62)(H2,55,56,66)/t35-,40+,45-/m1/s1 |
InChI 键 |
MLMBGRMBVNUKFH-RIXQQIMYSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)N(N=C4N)C(=O)CCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
规范 SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)N(N=C4N)C(=O)CCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


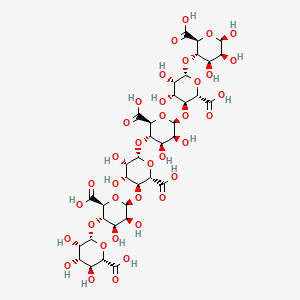
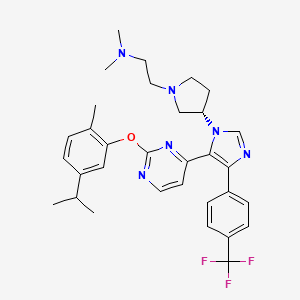
![(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)
![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)



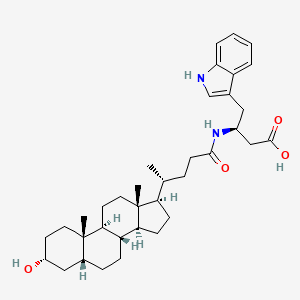
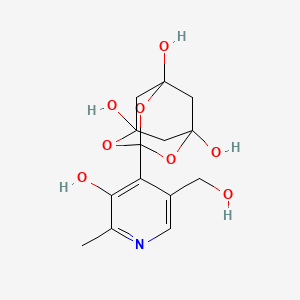
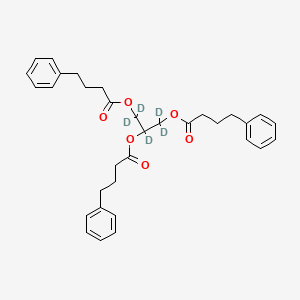
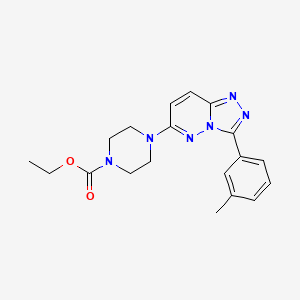
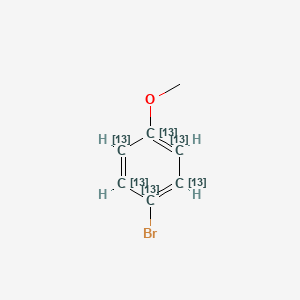

![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)
